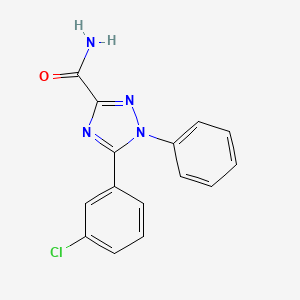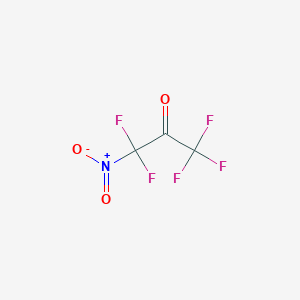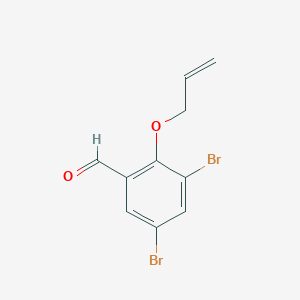
3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H8Br2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with two bromine atoms at positions 3 and 5, and a prop-2-en-1-yloxy group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromobenzaldehyde.
Alkylation Reaction: The 3,5-dibromobenzaldehyde undergoes an alkylation reaction with prop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or diethyl ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzoic acid.
Reduction Reactions: 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Industry: Used in the production of specialty chemicals and fine chemicals.
Polymer Industry: Potential use in the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2-(prop-2-en-1-yloxy)benzaldehyde depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in substitution reactions due to the presence of electron-withdrawing bromine atoms. The aldehyde group can participate in nucleophilic addition reactions, and the prop-2-en-1-yloxy group can undergo various transformations depending on the reaction conditions.
Comparación Con Compuestos Similares
3,5-Dibromo-2-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
3,5-Dibromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with the prop-2-yn-1-yloxy group at position 4.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine substituents.
Propiedades
Número CAS |
181280-07-9 |
|---|---|
Fórmula molecular |
C10H8Br2O2 |
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
3,5-dibromo-2-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H8Br2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h2,4-6H,1,3H2 |
Clave InChI |
QIQJQIHIQXHUEL-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1Br)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
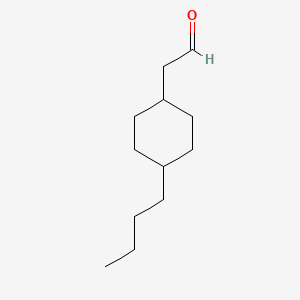
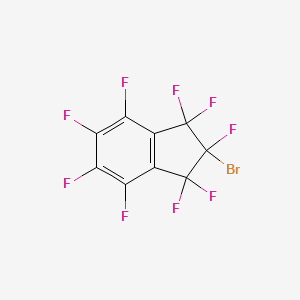
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
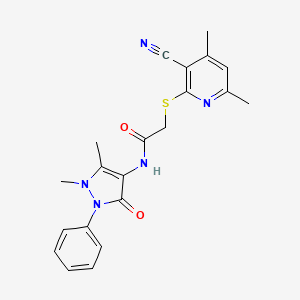
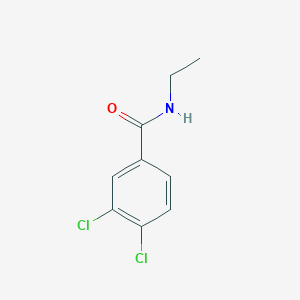
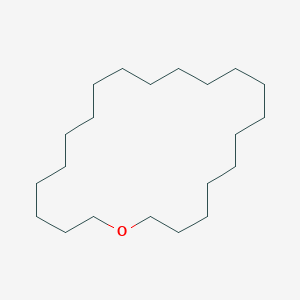
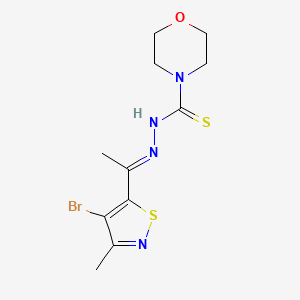
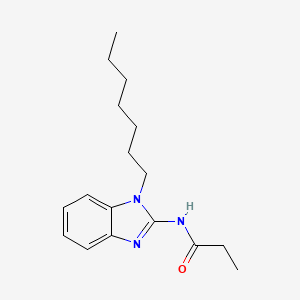
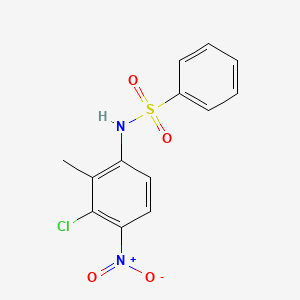
![1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one](/img/structure/B14142867.png)
